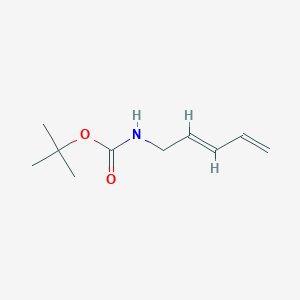
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) typically involves the reaction of 2,4-pentadiene-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then engage in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butyloxycarbonyl)-1-amine: Similar in structure but lacks the 2,4-pentadiene moiety.
N-(tert-Butyloxycarbonyl)-2,4-hexadiene-1-amine: Similar but with an extended carbon chain.
Uniqueness
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) is unique due to its specific structure, which combines the Boc protecting group with a 2,4-pentadiene moiety. This combination allows for selective reactions and applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
157424-76-5 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+ |
InChI-Schlüssel |
WMOXWVRJMDXJKS-VOTSOKGWSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
Isomerische SMILES |
CC(C)(C)OC(=O)NC/C=C/C=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
Synonyme |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















